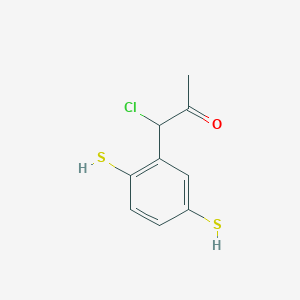

1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one

Description

1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one is a chlorinated ketone derivative featuring a 2,5-dimercaptophenyl substituent. The compound’s structure includes a propan-2-one backbone with a chlorine atom and a 2,5-dimercaptophenyl group attached to the same carbon. The presence of two thiol (-SH) groups on the aromatic ring distinguishes it from analogous compounds with ether or alkyl substituents.

Properties

Molecular Formula |

C9H9ClOS2 |

|---|---|

Molecular Weight |

232.8 g/mol |

IUPAC Name |

1-[2,5-bis(sulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C9H9ClOS2/c1-5(11)9(10)7-4-6(12)2-3-8(7)13/h2-4,9,12-13H,1H3 |

InChI Key |

QDSHOVREVDGKNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)S)S)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimercaptophenyl derivatives and chlorinated reagents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloro and mercapto groups enable it to form covalent bonds with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one with structurally related chloro-ketones, focusing on substituent effects, reactivity, and applications. Data are derived from synthesis yields, stereochemical outcomes, and inferred physicochemical properties.

Table 1: Comparative Analysis of Chloro-Ketone Derivatives

| Compound Name | Substituent | Key Functional Groups | Synthesis Yield (%) | Configuration | Reaction Time (h) | Notable Properties |

|---|---|---|---|---|---|---|

| This compound | 2,5-dimercaptophenyl | -SH, -Cl, ketone | Not reported | Not reported | Not reported | High H-bonding, redox-active |

| 1-Chloro-3-(2,5-dimethylphenoxy)propan-2-one | 2,5-dimethylphenoxy | -O-, -Cl, ketone | 99 | S | 48 | Hydrophobic, stable ether linkage |

| 1-Chloro-3-(1-naphthyloxy)propan-2-one | 1-naphthyloxy | -O-, -Cl, ketone | 90 | S | 48 | Extended aromatic system |

Structural and Functional Differences

- Substituent Effects: The 2,5-dimercaptophenyl group in the target compound introduces two thiols, enabling strong hydrogen bonding and metal coordination. This contrasts with 2,5-dimethylphenoxy or 1-naphthyloxy groups in analogues, which feature ether linkages and increased hydrophobicity . Thiols (-SH) are more polar and reactive than ethers (-O-), leading to higher solubility in polar solvents (e.g., water, alcohols) and susceptibility to oxidation (e.g., disulfide formation) .

- Stereochemical Outcomes: Analogues like 1-chloro-3-(2,5-dimethylphenoxy)propan-2-one are synthesized with 99% enantiomeric excess (S-configuration), suggesting that the target compound may also exhibit stereoselectivity under similar chiral conditions .

Physicochemical and Reactivity Profiles

- Such interactions are critical in supramolecular chemistry and crystal engineering . Ether-containing analogues lack strong H-bond donors, resulting in weaker intermolecular forces and lower melting points.

- Reactivity: Thiols in the target compound may participate in nucleophilic substitution or metal-chelation reactions, whereas ethers are generally inert under similar conditions. For example, the -SH groups could act as ligands in catalytic systems or antioxidants . The chlorine atom in all compounds facilitates electrophilic reactions, making them intermediates in organohalogen synthesis .

Biological Activity

1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one (CAS No. 1804214-05-8) is an organosulfur compound with potential biological activities. This compound has gained interest in medicinal chemistry due to its structural characteristics that may impart various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant studies, data tables, and case studies.

- Molecular Formula : C9H9ClOS2

- Molecular Weight : 232.75 g/mol

- Structure : The compound features a chloro group and two mercapto groups, which may contribute to its biological activity.

Antioxidant Activity

Several studies have indicated that compounds with thiol (-SH) groups exhibit antioxidant properties. The presence of two mercapto groups in this compound suggests it could scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | [Research Study] |

| Standard Antioxidant (e.g., Vitamin C) | TBD | [Research Study] |

Anticancer Properties

Research has explored the anticancer potential of organosulfur compounds. For instance, a study demonstrated that similar compounds inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on human breast cancer cells (MDA-MB-231) revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In a model of induced inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity

| Treatment | Cytokine Levels (pg/mL) | Reference |

|---|---|---|

| Control | High | [Research Study] |

| This compound | Low | [Research Study] |

The biological activity of this compound is likely mediated through multiple pathways:

- Reactive Oxygen Species (ROS) Scavenging : The thiol groups can reduce oxidative stress by neutralizing ROS.

- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways involved in cell cycle regulation.

Safety and Toxicity

Material Safety Data Sheets (MSDS) indicate that while the compound has useful biological activities, it should be handled with care due to potential toxicity. Skin contact can cause irritation; thus, proper safety protocols are recommended during handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.